molecular formula C20H27NO2 B1451646 N-(2-Isobutoxybenzyl)-4-isopropoxyaniline CAS No. 1040692-62-3

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline

Cat. No. B1451646
M. Wt: 313.4 g/mol
InChI Key: AOSALISKVCFIPE-UHFFFAOYSA-N
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Description

“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is a chemical compound with the molecular formula C24H27NO2 and a molecular weight of 361.48 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is based on its molecular formula, C24H27NO2 . For a more detailed structural analysis, one would typically refer to spectral data or crystallographic studies. Unfortunately, such detailed information is not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” would typically include its melting point, boiling point, solubility, and stability. Unfortunately, such specific information was not available in the sources I found .

Scientific Research Applications

  • DNA Cross-Linking and Stereochemistry Studies

    • Research on 1,2,3,4-diepoxybutane (DEB), a bifunctional electrophile similar in structure to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, demonstrates its ability to form DNA-DNA and DNA-protein cross-links. Such compounds are studied for understanding their role in DNA alkylation, forming complex lesions and cross-links, which are crucial for understanding genetic damage and repair mechanisms (Park et al., 2005).
  • Natural Product Derivatives and Antioxidant Activity

    • Studies on 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, which share structural similarities with N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, have revealed their potential antioxidant activities. These compounds provide insights into natural products' roles in mitigating oxidative stress (Guo et al., 2015).
  • Conformational Analysis in Liquid Crystal Transitions

    • Research on liquid crystalline phase transitions, for example in 4-bromobenzylidene-4'-alkyloxyanilines, which are structurally related to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, provides insights into the molecular conformational changes during phase transitions. This has applications in materials science, particularly in the development of advanced liquid crystal displays (Osiecka et al., 2013).
  • Nucleoside Transport Protein Inhibition

    • Studies on compounds like 4-nitrobenzylthioinosine, which share a structural resemblance to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, have been explored for their ability to inhibit nucleoside transport proteins. This research has potential implications in the development of therapeutic agents targeting specific cellular transport mechanisms (Tromp et al., 2005).
  • Molecular Structure Analysis in Drug Design

    • The molecular structures of various N-(2-hydroxybenzylidene)aniline derivatives, related to N-(2-Isobutoxybenzyl)-4-isopropoxyaniline, have been determined to facilitate strong intramolecular hydrogen bonds. Understanding these molecular structures aids in the design and synthesis of new drugs and compounds (Burgess et al., 1999).

Safety And Hazards

The safety and hazards associated with “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” are not specifically mentioned in the sources I found. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted .

Relevant Papers One relevant paper I found discusses the screening of natural compounds against NSP16, a protein involved in SARS-CoV-2 replication . While “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is not specifically mentioned, the study’s methodology could potentially be applied to this compound in future research .

properties

IUPAC Name

N-[[2-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-15(2)14-22-20-8-6-5-7-17(20)13-21-18-9-11-19(12-10-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSALISKVCFIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CNC2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Isobutoxybenzyl)-4-isopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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